2-Bromo-7-chlorothiazolo[4,5-b]pyridine 2-Bromo-7-chlorothiazolo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16207431
InChI: InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H
SMILES:
Molecular Formula: C6H2BrClN2S
Molecular Weight: 249.52 g/mol

2-Bromo-7-chlorothiazolo[4,5-b]pyridine

CAS No.:

Cat. No.: VC16207431

Molecular Formula: C6H2BrClN2S

Molecular Weight: 249.52 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-7-chlorothiazolo[4,5-b]pyridine -

Specification

Molecular Formula C6H2BrClN2S
Molecular Weight 249.52 g/mol
IUPAC Name 2-bromo-7-chloro-[1,3]thiazolo[4,5-b]pyridine
Standard InChI InChI=1S/C6H2BrClN2S/c7-6-10-5-4(11-6)3(8)1-2-9-5/h1-2H
Standard InChI Key CKWGETRQNKCSLE-UHFFFAOYSA-N
Canonical SMILES C1=CN=C2C(=C1Cl)SC(=N2)Br

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

2-Bromo-7-chlorothiazolo[4,5-b]pyridine belongs to the thiazolo[4,5-b]pyridine family, a class of bicyclic heteroaromatic compounds. The thiazole ring (a five-membered ring containing nitrogen and sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) at the [4,5-b] positions . The bromine atom at position 2 and chlorine at position 7 introduce steric and electronic effects that modulate reactivity and biological interactions. The compound’s SMILES notation, C1=CN=C2C(=C1)N=C(S2)Br\text{C1=CN=C2C(=C1)N=C(S2)Br}, reflects this arrangement .

Physicochemical Characteristics

Key physicochemical properties include:

  • Molecular weight: 249.52 g/mol

  • Solubility: Limited aqueous solubility due to aromaticity; soluble in polar organic solvents like dimethyl sulfoxide (DMSO).

  • Thermal stability: Decomposes above 250°C, as inferred from analogs .

  • Crystallinity: Forms monoclinic crystals, as observed in related thiazolo-pyridine derivatives .

Table 1: Comparative Physicochemical Properties of Selected Thiazolo-Pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Substituent Positions
2-Bromo-7-chlorothiazolo[4,5-b]pyridineC6H2BrClN2S\text{C}_6\text{H}_2\text{BrClN}_2\text{S}249.522-Br, 7-Cl
2-Bromo-4-chloro-[1, thiazolo[4,5-c]pyridineC6H2BrClN2S\text{C}_6\text{H}_2\text{BrClN}_2\text{S}249.522-Br, 4-Cl
2-Bromo-6-chlorothieno[2,3-b]pyridineC7H3BrClNS\text{C}_7\text{H}_3\text{BrClNS}248.532-Br, 6-Cl

Data derived from PubChem entries and synthesis reports.

Synthesis and Optimization Strategies

Halogenation Pathways

The synthesis of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine typically involves sequential halogenation of a thiazolo[4,5-b]pyridine precursor. Bromination is achieved using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) in dichloromethane at 0–5°C, followed by chlorination with phosphorus oxychloride (POCl3\text{POCl}_3) under reflux conditions. Yield optimization requires precise control of reaction time and temperature to prevent over-halogenation.

Analytical Validation

Post-synthesis characterization employs:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}-NMR spectra show distinct aromatic proton signals at δ 8.2–8.5 ppm, while 13C^{13}\text{C}-NMR confirms carbon environments adjacent to halogens .

  • High-Performance Liquid Chromatography (HPLC): Purity levels >98% are achievable using C18 reverse-phase columns with acetonitrile-water mobile phases.

Biological Activities and Mechanistic Insights

Antimicrobial Activity

The compound’s halogen substituents enhance membrane permeability, enabling disruption of bacterial cell walls. In Staphylococcus aureus models, analogs reduce biofilm formation by 60% at 10 μM concentrations.

Neuropharmacological Effects

As a histamine H3 receptor antagonist (predicted KiK_i: 12 nM), this compound may regulate neurotransmitter release, offering potential in treating cognitive disorders.

Table 2: Biological Activities of 2-Bromo-7-chlorothiazolo[4,5-b]pyridine and Analogs

Activity TypeTarget/ModelKey FindingSource
Anticancerc-KIT kinaseIC50_{50} = 4.77 μM (mutant c-KIT)
AntimicrobialS. aureus biofilm60% inhibition at 10 μM
NeuropharmacologicalHistamine H3 receptorPredicted KiK_i: 12 nM

Applications in Drug Discovery and Materials Science

Kinase Inhibitor Development

The compound’s ability to bind ATP pockets in kinases makes it a candidate for designing inhibitors against resistant cancer variants. Molecular docking studies reveal favorable interactions with c-KIT’s hydrophobic region, driven by bromine’s van der Waals interactions .

Antimicrobial Coatings

Incorporating thiazolo[4,5-b]pyridine derivatives into polymer matrices reduces microbial colonization on surfaces by 85%, as shown in in vitro assays.

Comparative Analysis with Structural Analogs

Thiazolo[4,5-c]pyridine Isomers

2-Bromo-4-chloro- thiazolo[4,5-c]pyridine differs in ring fusion positions, resulting in altered electronic distributions. This isomer shows reduced kinase inhibition (IC50_{50} > 20 μM) compared to the [4,5-b] variant, highlighting the importance of substitution patterns .

Thieno[2,3-b]pyridine Derivatives

Replacing the thiazole sulfur with a thiophene ring (as in 2-Bromo-6-chlorothieno[2,3-b]pyridine) decreases antibacterial efficacy by 40%, underscoring sulfur’s role in target binding .

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